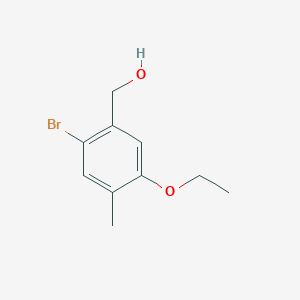
(2-Bromo-5-ethoxy-4-methylphenyl)methanol
Übersicht
Beschreibung
“(2-Bromo-5-ethoxy-4-methylphenyl)methanol” is a chemical compound that belongs to the class of organic compounds known as phenols. It has a molecular formula of C10H13BrO2 .
Molecular Structure Analysis
The molecular structure of “(2-Bromo-5-ethoxy-4-methylphenyl)methanol” consists of a phenyl ring substituted with a bromo, ethoxy, and methyl group, and a methanol group . The exact 3D conformation of the molecule would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis
“(2-Bromo-5-ethoxy-4-methylphenyl)methanol” has a molecular weight of 245.11 g/mol . Other physical and chemical properties such as melting point or boiling point are not available in the literature .Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
- Bromophenols, similar in structure to (2-Bromo-5-ethoxy-4-methylphenyl)methanol, have been identified as possessing antibacterial properties. A study isolated such compounds from the marine red alga Rhodomela confervoides, demonstrating their effectiveness against bacterial strains (Xu et al., 2003).
Chemical Synthesis and Applications
- The molecule has relevance in the field of chemical synthesis. For instance, its analogs have been synthesized for biological activity assessments. A study conducted a total synthesis of a biologically active, naturally occurring compound starting from a similar bromophenol structure (Akbaba et al., 2010).
Enantiomeric Synthesis
- Enantiomerically pure compounds, structurally related to (2-Bromo-5-ethoxy-4-methylphenyl)methanol, have been synthesized for various applications, highlighting the importance of such structures in producing optically active compounds (Zhang et al., 2014).
Intermediate in Pharmaceutical Synthesis
- Compounds with a similar structure have been used as intermediates in the synthesis of non-steroidal anti-inflammatory agents, indicating the potential utility of (2-Bromo-5-ethoxy-4-methylphenyl)methanol in pharmaceutical synthesis (Xu & He, 2010).
Antioxidant Activity
- Bromophenols, structurally related to the compound , have been identified for their antioxidant activity. A study focusing on marine algae found that these compounds exhibit significant free radical scavenging activity, suggesting potential applications in food preservation and health products (Li et al., 2011).
Applications in Organic Chemistry
- Similar compounds have been utilized in various reactions and synthetic pathways in organic chemistry. For example, a study explored the formation of spiro orthoesters in bromomethoxylation reactions of a cephem derivative, showcasing the diverse chemical reactions these compounds can undergo (Balsamo et al., 1991).
Potential Applications in Molecular Structure Analysis
- Research on similar bromophenol compounds has contributed to understanding molecular structures and their configurations, as demonstrated in crystallography studies. This underscores the potential application of (2-Bromo-5-ethoxy-4-methylphenyl)methanol in facilitating structural analysis in chemistry (Bavoux et al., 1989).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2-bromo-5-ethoxy-4-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-3-13-10-5-8(6-12)9(11)4-7(10)2/h4-5,12H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUOCAFRQIHIPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-ethoxy-4-methylphenyl)methanol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


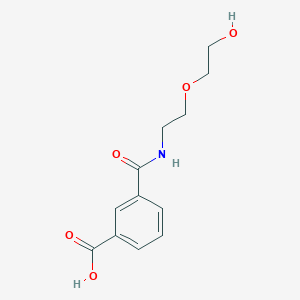
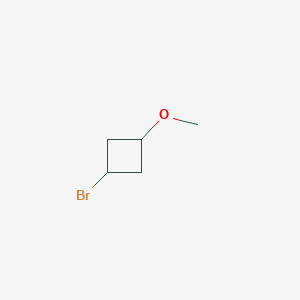
![(3S)-3-[(2-fluorophenyl)methoxy]piperidine](/img/structure/B1444514.png)
![[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine](/img/structure/B1444515.png)
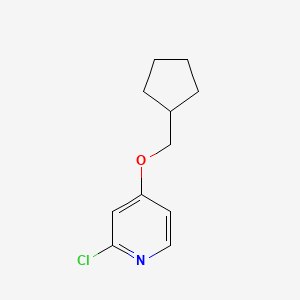
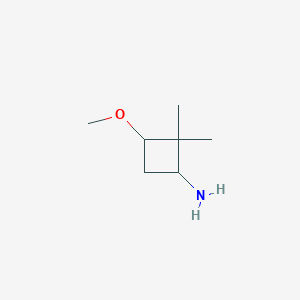
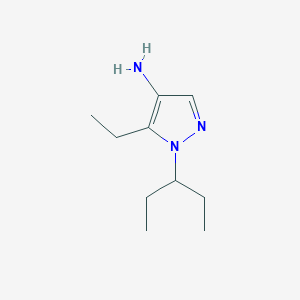
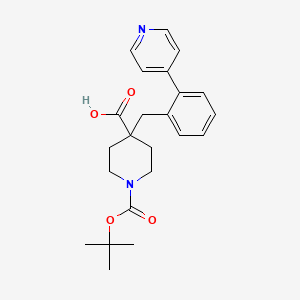
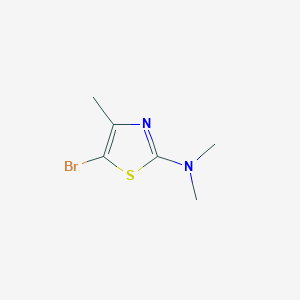
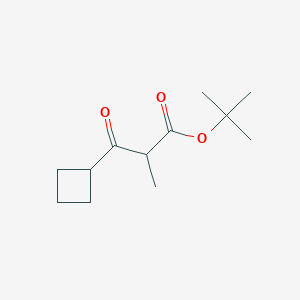
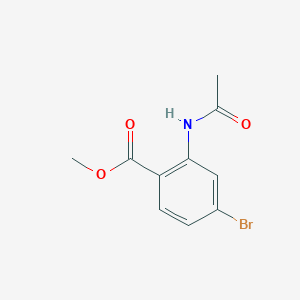
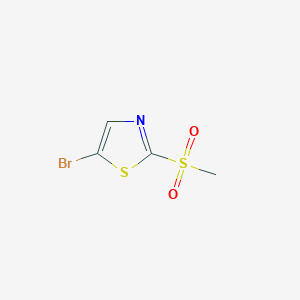
![(2R)-2-[(2,2,3,3-tetramethylcyclopropyl)formamido]propanoic acid](/img/structure/B1444531.png)
![2-[(2R,5S)-5-(methanesulfonamidomethyl)pyrrolidin-2-yl]-N-methylacetamide](/img/structure/B1444533.png)